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Compound of Interest

Compound Name: LP-922056

Cat. No.: B608646 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: LP-922056 is a small molecule inhibitor of Notum pectinacetylesterase, a key

negative regulator of the Wnt signaling pathway.[1][2][3][4] Notum exerts its inhibitory effect by

removing an essential palmitoleate group from Wnt proteins, rendering them inactive.[2][3][4]

By inhibiting Notum, LP-922056 effectively activates Wnt signaling, a pathway crucial for

numerous developmental and homeostatic processes, including bone formation and tissue

regeneration.[1][2][3][4][5] This technical guide provides a comprehensive overview of LP-
922056, including its biochemical and cellular activity, pharmacokinetic profile, and detailed

experimental protocols for its evaluation.

Chemical and Physical Properties
LP-922056, with the chemical name 2-[(6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-

yl)thio]acetic acid, is a thienopyrimidine-based compound.[1]
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Property Value Reference

Molecular Weight 300.78 g/mol [1]

Formula C11H9ClN2O2S2 [1]

Purity ≥98% (HPLC) [1]

CAS Number 1365060-22-5 [1]

Solubility
Soluble in DMSO (up to 100

mM)
[1]

Mechanism of Action
The Wnt signaling pathway is essential for regulating cell proliferation, differentiation, and fate.

The binding of palmitoylated Wnt proteins to their Frizzled (FZD) and LRP5/6 co-receptors on

the cell surface initiates a signaling cascade that leads to the stabilization and nuclear

translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription

factors to activate the expression of Wnt target genes.

Notum, a secreted carboxylesterase, acts as a negative regulator of this pathway by cleaving

the palmitoleate group from Wnt proteins. This deacylation prevents Wnt proteins from binding

to their receptors, thereby inhibiting downstream signaling.[2][3] LP-922056 inhibits the

enzymatic activity of Notum, preventing the deacylation of Wnt proteins and thus restoring their

ability to activate the Wnt signaling pathway.[1][2]
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Figure 1: Mechanism of action of LP-922056 in the Wnt signaling pathway.
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Quantitative Data
In Vitro Activity
The inhibitory activity of LP-922056 against Notum has been characterized in both biochemical

and cell-based assays.

Assay Species Value Reference

Notum Inhibition

(OPTS Assay)
Human IC50 = 1.1 nM [2]

Wnt Signaling

Activation (TCF/LEF

Reporter Assay)

Human EC50 = 21 nM [1]

Wnt Signaling

Activation (TCF/LEF

Reporter Assay)

Mouse EC50 = 55 nM [1]

In Vivo Activity and Pharmacokinetics
LP-922056 has demonstrated efficacy in animal models of bone growth and has favorable

pharmacokinetic properties.

Parameter Species Value Dosing Reference

Cortical Bone

Thickness
Mouse Increased 10 mg/kg p.o. [6]

Half-life (t1/2) Mouse 8 hours 10 mg/kg p.o. [2]

Oral

Bioavailability (F)
Mouse 65% 10 mg/kg p.o. [2]

Experimental Protocols
Notum Pectinacetylesterase Biochemical Assay (OPTS
Assay)
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This assay quantitatively measures the inhibition of Notum enzymatic activity.

Principle: The assay utilizes a fluorogenic substrate, trisodium 8-octanoyloxypyrene-1,3,6-

trisulfonate (OPTS), which upon cleavage by Notum, releases a fluorescent product. The

reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

Recombinant human Notum (e.g., residues 81-451, Cys330Ser mutant)

Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS)

LP-922056 or other test compounds

Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

384-well microplates

Acoustic liquid handler (e.g., Labcyte Echo 550)

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of LP-922056 and control compounds in DMSO.

Using an acoustic liquid handler, dispense the compounds into a 384-well plate.

Add recombinant Notum protein to each well.

Add the OPTS substrate to initiate the reaction.

Incubate the plate at room temperature for 40 minutes.[2][5]

Measure the endpoint fluorescence using a microplate reader with excitation at 485 nm and

emission at 520 nm.[2][5]

Calculate the IC50 values by fitting the concentration-response data to a four-parameter

logistic equation.
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Preparation Assay Execution Data Acquisition & Analysis
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Figure 2: Workflow for the Notum OPTS biochemical assay.

TCF/LEF Reporter Cell-Based Assay
This cell-based assay measures the ability of LP-922056 to activate Wnt signaling.

Principle: HEK293 cells are engineered to express a luciferase reporter gene under the control

of a TCF/LEF responsive element. Activation of the Wnt pathway leads to the expression of

luciferase, which can be quantified by a luminescence assay. The assay is performed in the

presence of exogenous Wnt3a and Notum to assess the ability of the inhibitor to restore Wnt

signaling.

Materials:

HEK293 cell line stably expressing a TCF/LEF-luciferase reporter

Recombinant mouse or human Wnt3a

Recombinant human Notum

LP-922056 or other test compounds

Cell culture medium (e.g., DMEM with 10% FBS)

White, clear-bottom 96-well plates

Luciferase assay reagent (e.g., ONE-Glo)

Luminometer
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Procedure:

Seed the TCF/LEF reporter HEK293 cells into a 96-well plate at a density of approximately

30,000 cells per well and incubate overnight.

Prepare serial dilutions of LP-922056.

Add the diluted compounds to the cells.

Add a fixed concentration of recombinant Wnt3a and recombinant Notum to the wells to

induce Wnt signaling and its subsequent inhibition.

Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

Measure luminescence using a luminometer.

Calculate EC50 values by fitting the concentration-response data to a four-parameter logistic

equation.
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Figure 3: Workflow for the TCF/LEF reporter cell-based assay.

In Vivo Mouse Model of Bone Growth
This protocol describes a general approach to evaluate the effect of LP-922056 on bone

formation in mice.

Animal Model:
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Female C57BL/6 mice (or other appropriate strain), aged 12-16 weeks.

For osteoporosis models, ovariectomized (OVX) rats or mice can be used.[6]

Dosing:

LP-922056 can be administered orally (p.o.) via gavage or formulated in the diet.

A typical dose is 10 mg/kg, once daily.[6]

The treatment duration can range from 4 to 18 weeks depending on the study endpoints.[6]

Bone Analysis:

At the end of the treatment period, animals are euthanized, and femurs and tibias are

collected.

Cortical bone thickness and other bone parameters can be measured using micro-computed

tomography (µCT).

Dynamic histomorphometry can be performed by administering fluorochrome labels (e.g.,

calcein and alizarin) at specific time points before sacrifice to measure bone formation rate.

[6]

Serum levels of bone formation markers, such as procollagen type 1 N-terminal peptide

(P1NP) and alkaline phosphatase (ALP), can be measured by ELISA.[6]

Applications and Future Directions
LP-922056 has shown significant promise as a therapeutic agent for conditions characterized

by impaired Wnt signaling. Its ability to promote cortical bone formation makes it a potential

novel anabolic therapy for osteoporosis.[4][6] Furthermore, given the role of Wnt signaling in

other biological processes, LP-922056 could be explored for its therapeutic potential in other

diseases, including certain types of cancer and neurodegenerative disorders.[2] Ongoing

research is focused on further characterizing the efficacy and safety profile of LP-922056 and

other Notum inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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